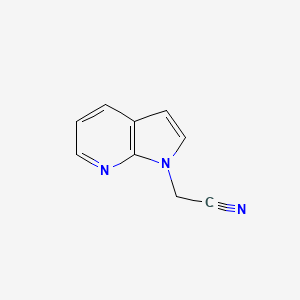![molecular formula C33H32N4O4 B8037780 N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B8037780.png)
N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PRI724 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic routes and reaction conditions are proprietary and often vary depending on the specific laboratory or industrial setup. the general approach involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of PRI724 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced organic synthesis techniques, purification methods like chromatography, and stringent quality control measures to meet the required standards for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
PRI724 undergoes various chemical reactions, including:
Oxidation: PRI724 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced analogs.
Substitution: PRI724 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving PRI724 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations .
Major Products
The major products formed from these reactions include oxidized and reduced derivatives of PRI724, as well as substituted analogs with different functional groups. These products are often characterized using techniques like NMR, HPLC, and mass spectrometry to confirm their structures and purity .
Scientific Research Applications
PRI724 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the Wnt/β-catenin signaling pathway and its role in various chemical processes.
Biology: Employed in cellular and molecular biology research to investigate the effects of Wnt/β-catenin signaling on cell proliferation, differentiation, and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating diseases such as cancer, fibrosis, and other conditions where Wnt/β-catenin signaling is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the Wnt/β-catenin pathway.
Mechanism of Action
PRI724 exerts its effects by specifically binding to the CREB-binding protein (CBP), thereby inhibiting its interaction with β-catenin. This inhibition disrupts the transcriptional activity mediated by the Wnt/β-catenin pathway, leading to altered expression of target genes involved in cell proliferation, differentiation, and survival. The molecular targets and pathways involved include β-catenin, CBP, and downstream effectors of the Wnt signaling cascade .
Comparison with Similar Compounds
Similar Compounds
ICG-001: Another small molecule inhibitor targeting the Wnt/β-catenin pathway, similar to PRI724.
C-82: A prodrug of PRI724, which is converted to the active compound in vivo.
LGK-974: An inhibitor of Wnt signaling with a different mechanism of action compared to PRI724.
Uniqueness
PRI724 is unique in its specific inhibition of the β-catenin/CBP interaction, which distinguishes it from other Wnt/β-catenin pathway inhibitors. This specificity allows for targeted modulation of the pathway with potentially fewer off-target effects, making it a valuable tool in research and therapeutic development .
Properties
IUPAC Name |
N-benzyl-6-[(4-hydroxyphenyl)methyl]-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N4O4/c38-27-15-13-23(14-16-27)19-29-32(40)35(21-26-11-6-10-25-9-4-5-12-28(25)26)22-30-36(18-17-31(39)37(29)30)33(41)34-20-24-7-2-1-3-8-24/h1-16,29-30,38H,17-22H2,(H,34,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWTUOLCGKIECB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2CN(C(=O)C(N2C1=O)CC3=CC=C(C=C3)O)CC4=CC=CC5=CC=CC=C54)C(=O)NCC6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
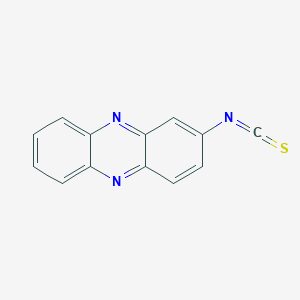
![1,3-Dioxo-4,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carbonitrile](/img/structure/B8037708.png)
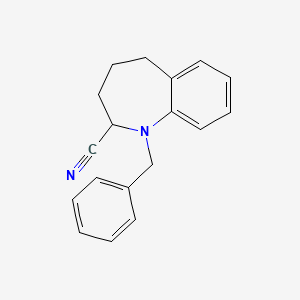
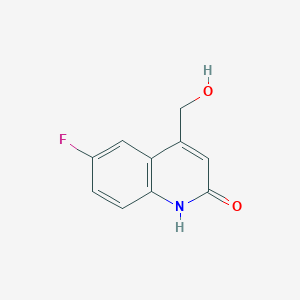
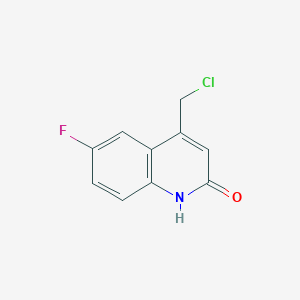


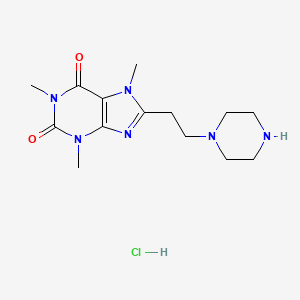
![[2-(4-Methylphenoxymethyl)-1,3-thiazol-4-yl]methanamine hydrochloride](/img/structure/B8037754.png)
![3-[[5-chloro-2-[(4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B8037760.png)
![3-[[4-(dimethylamino)-1-oxobut-2-enyl]amino]-N-[3-methyl-4-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide](/img/structure/B8037769.png)

![7-Benzyl-7-azatetracyclo[6.2.1.02,6.04,10]undecane-5,9-diol](/img/structure/B8037791.png)
